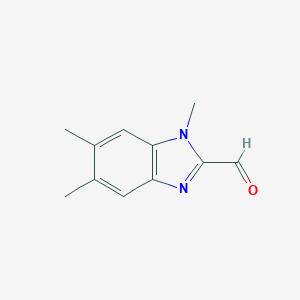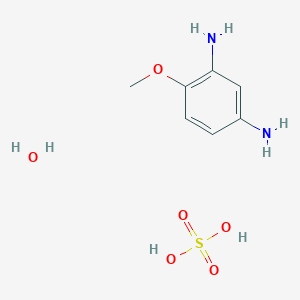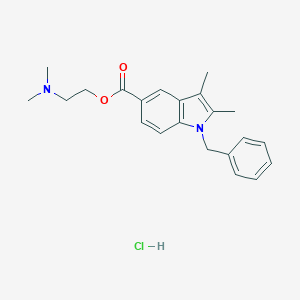
Cr(III)-B-Gppnhp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium (Cr) compounds are usually toxins and exist abundantly in two different forms, Cr(VI) and Cr(III), in nature . Their contamination in any environment is a major problem .
Synthesis Analysis
The synthesis of Chromium (III) compounds often involves complex chemical reactions. For instance, a novel thiazole-based fluorescent and colorimetric Schiff base chemosensor SB2 was designed and synthesized for the detection of Cr (III) ion .
Molecular Structure Analysis
The molecular structure of Chromium (III) compounds can be quite complex. For example, in all the crystals, the Cr (III) cation is seven-coordinated by N 3 S 2 atoms of the pentadentate ligand in the equatorial plane and two O or N atoms of water/methanol or N 3 ‾ axial ligands .
Chemical Reactions Analysis
Chromium (III) compounds participate in various chemical reactions. For instance, Ammonia reacts with chromium (III) ion to precipitate gray-green chromium (III) hydroxide .
Physical And Chemical Properties Analysis
Chromium is a silvery, rather brittle metal. Similar to aluminum, but exhibits several oxidation states . The most prevalent oxidation states encountered are Cr (III) and Cr (VI); Cr (III) is the most thermodynamically stable state .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate;chromium(3+);hydron;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.Cr.4H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;4*1H2/q;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISGBRAZWGQHP-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N.O.O.O.O.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CrN6O17P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cr(III)-B-Gppnhp | |
CAS RN |
117604-44-1 |
Source


|
| Record name | Chromium (III) bidentate guanosine 5'-(beta,gamma-imido)triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117604441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)
![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)











